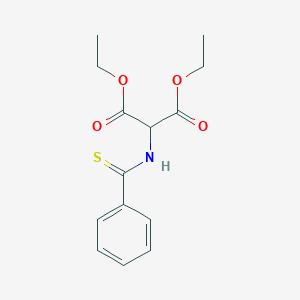

Diethyl 2-(benzothioylamino)malonate

Description

Diethyl 2-(benzothioylamino)malonate is a malonate derivative featuring a benzothioylamino (-NH-C(S)-Ph) substituent at the C2 position. These compounds are pivotal intermediates in organic synthesis, particularly in the preparation of heterocycles (e.g., quinolones, pyridines) and pharmaceuticals .

Properties

Molecular Formula |

C14H17NO4S |

|---|---|

Molecular Weight |

295.36g/mol |

IUPAC Name |

diethyl 2-(benzenecarbonothioylamino)propanedioate |

InChI |

InChI=1S/C14H17NO4S/c1-3-18-13(16)11(14(17)19-4-2)15-12(20)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,15,20) |

InChI Key |

OTQPLEFYSWRBLL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C(=O)OCC)NC(=S)C1=CC=CC=C1 |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)NC(=S)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diethyl Malonate Derivatives

Physicochemical Properties

- Melting Points: Derivatives with rigid aromatic substituents (e.g., dibenzyl malonates ) exhibit higher melting points (116–118°C) compared to aliphatic variants.

- Spectral Signatures: NH protons in amino-substituted malonates appear at δ 8.5–9.0 ppm in $ ^1\text{H-NMR} $, while C=O groups resonate at 165–175 ppm in $ ^{13}\text{C-NMR} $ .

Preparation Methods

Alkylation of Diethyl Malonate

Alkylation at the α-position is a well-established method for modifying malonates. For example, Diethyl 2-(2-nitrobenzyl)malonate is synthesized via nucleophilic substitution using 2-nitrobenzyl bromide and diethyl malonate in dimethylformamide (DMF) with potassium carbonate as a base, yielding 63% product. Adapting this approach, the benzothioylamino group could be introduced via a benzothioylamino-substituted alkyl halide (e.g., bromomethyl benzothioamide).

Reaction Conditions for Alkylation

Condensation with Benzothioyl Hydrazine

A second route involves condensing diethyl ketomalonate with benzothioyl hydrazine. This mirrors the synthesis of 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate , where diethyl 2-bromomalonate reacts with methylhydrazine in ethanol/acetic acid at 20–70°C. Substituting methylhydrazine with benzothioyl hydrazine could yield the target compound.

Key Considerations for Condensation

Process Optimization and Yield Enhancement

Solvent and Catalyst Selection

Data from analogous syntheses highlight solvent and catalyst impacts:

Comparative Solvent Performance

| Solvent | Reaction Rate | Yield (%) | Side Products | Source |

|---|---|---|---|---|

| DMF | Fast | 63 | Minimal | |

| Ethanol | Moderate | 70–83 | Esters hydrolysis | |

| Acetonitrile | Slow | 65 | Nitrile byproducts |

Catalysts such as acetic acid improve yields by stabilizing intermediates, as seen in triazine derivative syntheses.

Temperature Control

Exothermic reactions (e.g., alkylation) require temperature modulation:

Challenges in Benzothioylamino Group Introduction

The benzothioylamino group’s steric bulk and sulfur reactivity pose unique challenges:

Steric Hindrance Mitigation

Sulfur Stability

Green Chemistry Considerations

Modern synthetic trends emphasize sustainability:

Waste Reduction

The traditional synthesis of diethyl malonate generates 3,000 kg of acidic wastewater per batch, whereas solid-acid catalysts reduce this to zero. Adopting similar catalysts for this compound could enhance eco-efficiency.

Solvent Recycling

Ethanol recovery systems, as employed in malonate production, lower costs and environmental impact.

Analytical Characterization

Critical for confirming structure and purity:

Spectroscopic Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.